molecular formula C12H14O5 B14722728 2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate CAS No. 5406-50-8

2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate

Cat. No.: B14722728
CAS No.: 5406-50-8
M. Wt: 238.24 g/mol
InChI Key: CVBKYLIXTULLOD-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate typically involves the reaction of 1,3-benzodioxole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is typically carried out under controlled conditions to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanol
  • 2-(1,3-Benzodioxol-5-yl)acetic acid
  • 2-(1,3-Benzodioxol-5-yl)ethylamine

Uniqueness

2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

5406-50-8

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethoxy)ethyl acetate

InChI

InChI=1S/C12H14O5/c1-9(13)15-5-4-14-7-10-2-3-11-12(6-10)17-8-16-11/h2-3,6H,4-5,7-8H2,1H3

InChI Key

CVBKYLIXTULLOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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